molecular formula C23H21N3O3 B3724193 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide

3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide

Cat. No. B3724193
M. Wt: 387.4 g/mol
InChI Key: BJBLYGIADFZCDK-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide, also known as Cbz-PRO-OBn, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide is not fully understood. However, it has been proposed that 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately cell death.
Biochemical and Physiological Effects:
3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. Furthermore, 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide has been shown to exhibit antioxidant activity and to protect cells against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide in lab experiments is its high solubility in various solvents, which makes it easy to handle and manipulate. However, one limitation of using 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the study of 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide. One potential area of research is the development of new drug delivery systems using 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide as a carrier. Another area of research is the investigation of the mechanism of action of 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide and its potential applications in other fields such as materials science. Additionally, further studies are needed to explore the potential toxicity and side effects of 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide in vivo.

Scientific Research Applications

3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide has been widely studied for its potential applications in various fields such as cancer therapy, drug delivery, and materials science. In cancer therapy, 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide has been used as a drug delivery system for anticancer drugs due to its ability to target cancer cells selectively.

properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-29-22-14-16(10-11-21(22)27)15-24-25-23(28)12-13-26-19-8-4-2-6-17(19)18-7-3-5-9-20(18)26/h2-11,14-15,27H,12-13H2,1H3,(H,25,28)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBLYGIADFZCDK-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide
Reactant of Route 2
Reactant of Route 2
3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide
Reactant of Route 3
3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide
Reactant of Route 4
3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide
Reactant of Route 5
3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide
Reactant of Route 6
3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide

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